molecular formula C23H24BrNO4 B11583131 N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B11583131
M. Wt: 458.3 g/mol
InChI Key: GEAWETDAZNRBES-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that features a bromophenyl group, a chromenone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromenone moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: This compound shares the bromophenyl and acetamide groups but lacks the chromenone moiety.

    4-bromophenyl 4-bromobenzoate: This compound contains two bromophenyl groups but differs in its ester linkage.

Uniqueness

N-(4-bromophenyl)-2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24BrNO4

Molecular Weight

458.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-methyl-3-(3-methylbutyl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C23H24BrNO4/c1-14(2)4-10-20-15(3)19-11-9-18(12-21(19)29-23(20)27)28-13-22(26)25-17-7-5-16(24)6-8-17/h5-9,11-12,14H,4,10,13H2,1-3H3,(H,25,26)

InChI Key

GEAWETDAZNRBES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)Br)CCC(C)C

Origin of Product

United States

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